molecular formula C13H5F4N3OS B10872666 2-[(2,3,5,6-tetrafluorophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one

2-[(2,3,5,6-tetrafluorophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one

Cat. No.: B10872666
M. Wt: 327.26 g/mol
InChI Key: XRGIQXMFXBYAHF-UHFFFAOYSA-N
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Description

2-(2,3,5,6-TETRAFLUOROANILINO)-4H-PYRIDO[3,2-E][1,3]THIAZIN-4-ONE is a heterocyclic compound that features a pyrido-thiazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,5,6-TETRAFLUOROANILINO)-4H-PYRIDO[3,2-E][1,3]THIAZIN-4-ONE typically involves the reaction of 2,3,5,6-tetrafluoroaniline with a suitable pyrido-thiazine precursor. One common method involves the use of a cyclization reaction where the aniline derivative reacts with a thiazine precursor under acidic or basic conditions to form the desired heterocyclic structure .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,3,5,6-TETRAFLUOROANILINO)-4H-PYRIDO[3,2-E][1,3]THIAZIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups .

Scientific Research Applications

2-(2,3,5,6-TETRAFLUOROANILINO)-4H-PYRIDO[3,2-E][1,3]THIAZIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3,5,6-TETRAFLUOROANILINO)-4H-PYRIDO[3,2-E][1,3]THIAZIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting enzyme activity or blocking receptor sites, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3,5,6-TETRAFLUOROANILINO)-4H-PYRIDO[3,2-E][1,3]THIAZIN-4-ONE is unique due to its tetrafluoroaniline moiety, which imparts enhanced stability and biological activity compared to other similar compounds. This makes it a valuable candidate for further research and development in various scientific fields .

Properties

Molecular Formula

C13H5F4N3OS

Molecular Weight

327.26 g/mol

IUPAC Name

2-(2,3,5,6-tetrafluoroanilino)pyrido[3,2-e][1,3]thiazin-4-one

InChI

InChI=1S/C13H5F4N3OS/c14-6-4-7(15)9(17)10(8(6)16)19-13-20-11(21)5-2-1-3-18-12(5)22-13/h1-4H,(H,19,20,21)

InChI Key

XRGIQXMFXBYAHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)SC(=NC2=O)NC3=C(C(=CC(=C3F)F)F)F

Origin of Product

United States

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